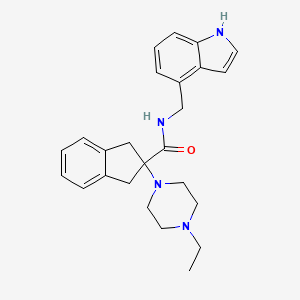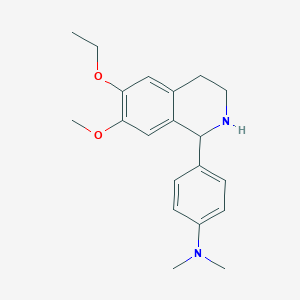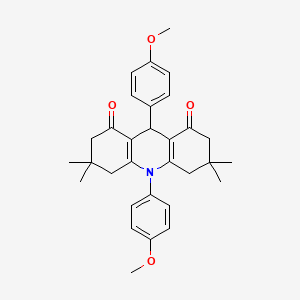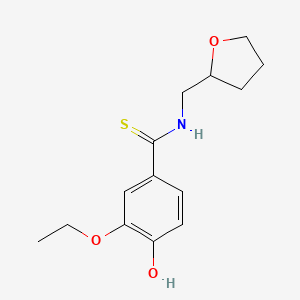
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide, also known as EPIC, is a chemical compound that has been widely researched for its potential applications in the field of medicine. EPIC belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide is not fully understood. However, it is believed to act on various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. This compound has been shown to bind to the serotonin 5-HT7 receptor, which is involved in regulating mood and cognition. It has also been found to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied, and its pharmacological properties are well-characterized. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, schizophrenia, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of this compound. Finally, more research is needed to establish the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 4-ethyl-1-piperazinecarboxylic acid and 1H-indole-4-methanamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antipsychotic, and neuroprotective properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-2-28-12-14-29(15-13-28)25(16-19-6-3-4-7-20(19)17-25)24(30)27-18-21-8-5-9-23-22(21)10-11-26-23/h3-11,26H,2,12-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSSBXIAZVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)
![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)